molecular formula C27H22N4O7S3 B2999621 N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide CAS No. 494826-79-8

N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide

Cat. No. B2999621
CAS RN: 494826-79-8
M. Wt: 610.67
InChI Key: YTAKKSLCXPULIY-UHFFFAOYSA-N
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Description

“N,N’-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide” is a chemical compound with a complex structure. It is a polysubstituted 2H-naphtho[1,8-bc]thiophene .


Synthesis Analysis

The synthesis of polysubstituted 2H-naphtho[1,8-bc]thiophenes has been achieved through the copper-catalyzed Ullmann-type C (aryl)–S bond formation and the α-addition of an alkyne bond . This process involves the use of 8-halo-1-ethynylnaphthalenes and potassium ethylxanthate as the sulfur source .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings . The structure includes a 2H-naphtho[1,8-bc]thiophene core, which is a fused ring system containing a thiophene and a naphthalene ring .

Future Directions

The future directions for research on this compound could include further exploration of its potential applications in optoelectronic materials due to its solid emission properties . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

N-[4-[[11-[(4-acetamidophenyl)sulfamoyl]-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-9-yl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O7S3/c1-15(32)28-17-6-10-19(11-7-17)30-40(35,36)23-14-24(26-25-21(23)4-3-5-22(25)27(34)39-26)41(37,38)31-20-12-8-18(9-13-20)29-16(2)33/h3-14,30-31H,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAKKSLCXPULIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide

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